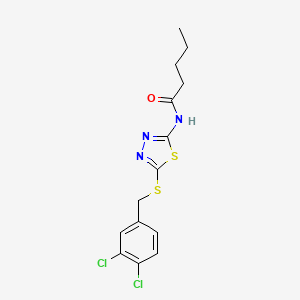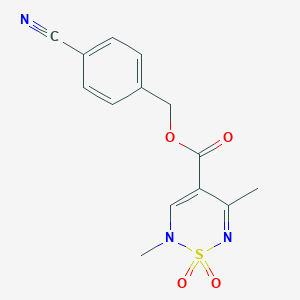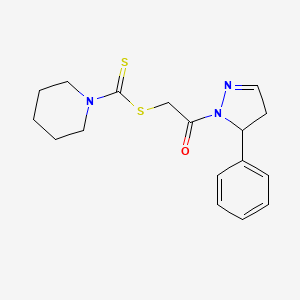![molecular formula C19H16N6 B11185355 (2E)-2-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-phenylprop-2-enenitrile](/img/structure/B11185355.png)
(2E)-2-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-phenylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-phenylprop-2-enenitrile is a complex organic molecule that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino and phenyl groups, as well as a phenylprop-2-enenitrile moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-phenylprop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazine core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The amino and phenyl groups are then introduced via nucleophilic substitution reactions. The final step involves the formation of the phenylprop-2-enenitrile moiety through a condensation reaction with suitable reagents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-phenylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or alkylating agents under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted triazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-phenylprop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and molecular docking studies .
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest that it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its reactivity and stability make it suitable for various applications .
Mechanism of Action
The mechanism of action of (2E)-2-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-phenylprop-2-enenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors through hydrogen bonding, van der Waals forces, and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-{4-amino-6-[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}-3-phenylprop-2-enenitrile
- (2E)-2-{4-amino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-phenylprop-2-enenitrile
- (2E)-2-{4-amino-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}-3-phenylprop-2-enenitrile
Uniqueness
The uniqueness of (2E)-2-{4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-3-phenylprop-2-enenitrile lies in its specific substitution pattern on the triazine ring and the presence of the phenylprop-2-enenitrile moiety. These structural features confer distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H16N6 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(E)-2-[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C19H16N6/c1-13-7-9-16(10-8-13)22-19-24-17(23-18(21)25-19)15(12-20)11-14-5-3-2-4-6-14/h2-11H,1H3,(H3,21,22,23,24,25)/b15-11+ |
InChI Key |
LMJOGONUUFLHBY-RVDMUPIBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)/C(=C/C3=CC=CC=C3)/C#N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)C(=CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11185283.png)
![2-(1-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11185290.png)
![2-(benzylsulfanyl)-9-(2,4-dimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11185293.png)

![2-(3-fluorobenzyl)-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11185304.png)


![N-(3-chloro-2-methylphenyl)-2-{1-[(4-methoxyphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B11185327.png)

![6-(3,4-dimethoxyphenyl)-2-[(4,6-dimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B11185343.png)
![2-chloro-1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]propan-1-one](/img/structure/B11185350.png)
![10-acetyl-3,3-dimethyl-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11185351.png)
![3-(furan-2-yl)-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11185357.png)

